molecular formula C6H11NS B12727593 2-Ethyl-5-methyl-3-thiazoline CAS No. 102169-64-2

2-Ethyl-5-methyl-3-thiazoline

Cat. No.: B12727593
CAS No.: 102169-64-2
M. Wt: 129.23 g/mol
InChI Key: UAEXQVAYAGZDAX-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-3-thiazoline typically involves the reaction of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-acetyl-2-thiazoline with the hydrochloride salt of (2-thiazolin-2-yl) hydrazine in the presence of potassium acetate. The reaction mixture is refluxed for about 2 hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methyl-3-thiazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

2-Ethyl-5-methyl-3-thiazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-3-thiazoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may activate or inhibit biochemical pathways, leading to effects such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-methyl-3-thiazoline is unique due to its specific substituents, which confer distinct chemical properties and biological activities

Properties

CAS No.

102169-64-2

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

2-ethyl-5-methyl-2,5-dihydro-1,3-thiazole

InChI

InChI=1S/C6H11NS/c1-3-6-7-4-5(2)8-6/h4-6H,3H2,1-2H3

InChI Key

UAEXQVAYAGZDAX-UHFFFAOYSA-N

Canonical SMILES

CCC1N=CC(S1)C

Origin of Product

United States

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